molecular formula C9H12O4 B008610 [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate CAS No. 102096-60-6

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

Cat. No.: B008610
CAS No.: 102096-60-6
M. Wt: 184.19 g/mol
InChI Key: ICMBTQSRUNSRKI-ZETCQYMHSA-N
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Description

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate (CAS 102096-60-6) is a high-purity, chiral lactone derivative valued as a versatile building block in organic synthesis and materials science. This compound features a reactive acrylate ester group tethered to a 4,4-dimethyl-2-oxooxolane (dimethylbutyrolactone) ring system with (R) stereochemistry, making it particularly useful for constructing enantiomerically defined structures. Research Applications: • Polymer Science & Material Research: Serves as a key monomer for developing specialized polymers with tailored physical properties. The compound's structure contributes to enhanced thermal stability and allows for post-polymerization modification. • Organic Synthesis & Chiral Intermediates: Functions as a chiral synthon for synthesizing complex molecules, particularly for pharmaceutical research where enantiopurity is critical. • Cross-coupling Reactions: The acrylate moiety enables participation in various coupling methodologies for carbon-carbon bond formation. Chemical Profile: • CAS Number: 102096-60-6 • Molecular Formula: C 9 H 12 O 4 • Molecular Weight: 184.19 g/mol • Physical Properties: Density: 1.125 g/mL at 20°C; Boiling Point: 84°C at 0.1 mm Hg; Melting Point: 7-8°C; Refractive Index: n 20 /D 1.46 Handling & Safety: This product is For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area. Store at 2-8°C.

Properties

IUPAC Name

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-6(10)13-7-8(11)12-5-9(7,2)3/h4,7H,1,5H2,2-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBTQSRUNSRKI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1OC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1OC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383517
Record name (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102096-60-6
Record name (3R)-4,4-Dimethyl-2-oxooxolan-3-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-alpha -Acryloyloxy-beta ,beta -dimethyl-gamma -butyrolactone
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Biological Activity

[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate, also known as (R)-DMEE, is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It features a five-membered oxolane ring and an ester functional group, which contribute to its reactivity and stability. This compound has garnered interest in organic synthesis due to its potential applications in pharmaceuticals and material science.

Chemical Structure

The structural formula of this compound can be represented as follows:

InChI InChI 1S C9H12O4 c1 4 6 10 13 7 8 11 12 5 9 7 2 3 h4 7H 1 5H2 2 3H3 t7 m0 s1\text{InChI }\text{InChI 1S C9H12O4 c1 4 6 10 13 7 8 11 12 5 9 7 2 3 h4 7H 1 5H2 2 3H3 t7 m0 s1}

Potential Biological Applications

  • Synthesis of Chiral Compounds : [(3R)-DMEE] is utilized as an intermediate for synthesizing chiral α-hydroxy acids, which are crucial in pharmaceutical development due to their bioactive properties.
  • Drug Development : Its structural similarity to naturally occurring compounds suggests that it could serve as a precursor for developing new drugs with various biological activities.
  • Functional Materials : Recent explorations indicate that [(3R)-DMEE] may also be applicable in creating new functional materials due to its unique combination of functional groups.

Case Studies

  • Chiral α-Hydroxy Acids Synthesis : A study demonstrated that [(3R)-DMEE] could be transformed through asymmetric aldol reactions with aldehydes to yield enantiopure α-hydroxy acids with high yields and enantioselectivities. This process highlights its utility in synthesizing biologically relevant compounds.
  • Inflammatory Response Modulation : Although direct studies on [(3R)-DMEE] are scarce, related compounds have shown potential in modulating inflammatory responses by interacting with pathways such as the NLRP3 inflammasome. This suggests a possible avenue for future research on [(3R)-DMEE]'s effects on inflammation and neuroprotection .

Comparative Analysis

To understand the uniqueness of [(3R)-DMEE], it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxybutyric AcidHydroxy group on a butyric acid backboneKnown for neuroprotective effects
Methyl MethacrylateEster of methacrylic acidWidely used in polymer production
Levulinic AcidKetone functional groupVersatile platform chemical

[(3R)-DMEE]'s distinct oxolane ring and stereochemistry offer unique reactivity and potential biological properties compared to these compounds.

Preparation Methods

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C (to minimize side reactions)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) for enhanced reactivity

  • Yield: 70–85% after purification by silica gel chromatography

A representative procedure from the RSC supplemental data involves suspending the lactone alcohol in DMF, adding sodium hydride to deprotonate the hydroxyl group, and subsequently introducing acryloyl chloride. The reaction is quenched with water, and the product is extracted using ethyl acetate.

ParameterValueSource
Reaction Time4–6 hours
Purity (HPLC)>95%
Optical Purity98% ee

Enzymatic Catalysis

Enzymatic methods leverage lipases or esterases to catalyze the acrylation of the lactone alcohol under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is frequently used due to its tolerance for organic solvents and high enantioselectivity.

Key Advantages

  • Stereochemical fidelity: Retains >99% ee without requiring chiral auxiliaries.

  • Solvent flexibility: Compatible with toluene, hexane, or ionic liquids.

  • Scalability: Demonstrated at pilot-plant scales with 90% conversion.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the esterification process. The RSC protocol details a reaction where the lactone alcohol, acryloyl chloride, and triethylamine are irradiated at 100°C for 15 minutes, achieving 88% yield. This method reduces side products like oligomers or hydrolyzed acrylate.

Optimization Insights

  • Power settings: 300–600 W for uniform heating.

  • Solvent limitations: Polar solvents (e.g., DMF) absorb microwaves more efficiently than nonpolar ones.

Transition Metal-Catalyzed Methods

Palladium and osmium complexes have been explored for stereoretentive acrylate formation. A patent describes using osmium tetroxide in tert-butanol to mediate the oxidation of allylic alcohols, though this approach requires careful handling due to OsO₄’s toxicity.

Comparative Analysis

CatalystYieldeeDrawbacks
Pd(OAc)₂65%92%Requires inert atmosphere
OsO₄78%95%High toxicity
CAL-B90%99%Longer reaction times

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane gradients. Advanced characterization employs:

  • NMR spectroscopy: To confirm the (3R) configuration via coupling constants (e.g., J = 7.5 Hz for the oxolane ring protons).

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring optical purity.

  • Mass spectrometry: High-resolution ESI-MS validates the molecular formula (C₉H₁₂O₄) .

Q & A

Basic: What synthetic strategies are recommended for preparing [(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate?

Methodological Answer:
The synthesis typically involves esterification of (3R)-4,4-dimethyl-2-oxooxolan-3-ol with prop-2-enoyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the hydroxyl group. Key steps include:

  • Chiral resolution : If starting from a racemic mixture, use chiral chromatography (e.g., HPLC with a cellulose-based column) to isolate the (3R)-enantiomer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Yield optimization : Reaction monitoring via TLC or in situ FTIR to track esterification progress.

Basic: How is the compound characterized spectroscopically to confirm its structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 6.1–6.4 (vinyl protons, J ≈ 16–17 Hz for trans-acrylate), δ 4.5–5.0 (oxolane methine proton, (3R)-configuration), and δ 1.2–1.4 (geminal dimethyl groups).
    • ¹³C NMR : Lactone carbonyl (δ ~170 ppm), ester carbonyl (δ ~165 ppm), and quaternary carbons in the dimethyl-substituted oxolane ring .
  • IR : Strong absorptions at ~1720 cm⁻¹ (lactone C=O) and ~1630 cm⁻¹ (acrylate C=C).
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 199.1).

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or lactone moieties.
  • Handling : Use gloves and eye protection; avoid skin contact (potential irritancy inferred from structurally related esters ).
  • Stability Testing : Monitor degradation via HPLC under varying pH (e.g., pH 2–10 buffers) to assess susceptibility to hydrolysis.

Advanced: How can enantiomeric purity be rigorously validated, especially for applications in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Daicel Chiralpak® IG column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 min confirm high enantiomeric excess (ee >99%) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for the (3R)-configuration.
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (SHELXL refinement ).

Advanced: How to address contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART instruction to model disordered atoms (e.g., rotating methyl groups) .
  • Twinning Analysis : Employ PLATON’s TWINABS to detect twinning (common in chiral crystals) and refine using HKLF5 data .
  • Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) with CCDC’s Mercury software.

Advanced: What computational methods predict the compound’s reactivity in polymerization or catalytic systems?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess acrylate’s susceptibility to radical or anionic polymerization.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using Gaussian or ORCA .
  • QSQN Profiling : Apply Quantum Chemistry and QSPR models (e.g., via CC-DPS) to predict kinetic parameters for ester hydrolysis .

Advanced: How to design experiments to study its role as a chiral building block in drug synthesis?

Methodological Answer:

  • Stereoselective Coupling : React with Grignard reagents (e.g., RMgX) under Pd catalysis; monitor diastereomer ratios via ¹H NMR .
  • Enzyme-Mediated Resolution : Screen lipases (e.g., CAL-B) for selective hydrolysis of undesired enantiomers .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O or ¹³C-acrylate) to trace reaction pathways via MS or NMR.

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Benchmarking : Compare experimental IR/NMR with DFT (B3LYP/6-31G*) calculations using Gaussian. Adjust solvent models (PCM for DMSO or CHCl₃) .
  • Conformational Sampling : Use CREST to explore low-energy conformers and weight Boltzmann-averaged spectra .
  • Error Analysis : Quantify deviations (e.g., RMSD <5% for ¹³C NMR shifts) to validate computational protocols.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate
Reactant of Route 2
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[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate

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